molecular formula C19H13ClN2OS2 B2898343 4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-61-7

4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile

Cat. No. B2898343
CAS RN: 478081-61-7
M. Wt: 384.9
InChI Key: VUUZVGKNQLHLEF-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a chemical compound with the CAS Number: 478081-61-7 . It has a molecular weight of 384.91 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H14ClN2OS2/c20-15-9-5-4-8-13(15)11-24-19-14(10-21)16(22)18(25-19)17(23)12-6-2-1-3-7-12/h1-9,25H,11,22H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . The storage temperature for this compound is between 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

This compound has been involved in the synthesis of diverse heterocyclic compounds due to its reactivity and functional groups. For example, it participates in reactions leading to pyrazole, oxa(thia)diazole, and oxadiazine derivatives, showcasing its versatility in forming complex molecular structures with potential applications in material science and drug development (Hassan et al., 2005). Furthermore, its involvement in the synthesis of polymeric phthalocyanines highlights its role in creating materials for metal ion extraction, which is crucial for environmental remediation and resource recovery (Gök & Gök, 2019).

Antimicrobial Activities

Research into novel 1,2,4-triazole derivatives, including variations of the thiophene compound, has shown promise in antibacterial and antifungal applications. These studies suggest that modifications of the thiophene backbone can lead to compounds with significant biological activity, offering pathways to new antimicrobial agents (Mange et al., 2013).

Material Science Applications

The compound's utility extends into material science, where its derivatives have been used to synthesize novel polymers and materials with unique properties. For instance, polyimides derived from thiophene-containing aromatic diamines exhibit good thermal, mechanical, and optical properties, making them suitable for advanced applications in electronics and coatings (Fukuzaki et al., 2010).

Photopolymerization Processes

Additionally, amino-m-terphenyl derivatives, structurally related to the thiophene compound, have been studied as photosensitizers in photopolymerization processes. These studies reveal the potential of thiophene derivatives in developing new photoinitiating systems for applications in 3D printing, coatings, and photoresists, highlighting the role of such compounds in advancing photopolymerization technologies under low-intensity UV-A and visible light sources (Hola et al., 2020).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

4-amino-5-benzoyl-2-[(2-chlorophenyl)methylsulfanyl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS2/c20-15-9-5-4-8-13(15)11-24-19-14(10-21)16(22)18(25-19)17(23)12-6-2-1-3-7-12/h1-9H,11,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUZVGKNQLHLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC=CC=C3Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile

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